molecular formula C3H9O3PS B087166 O,O,O-Trimethyl phosphorothioate CAS No. 152-18-1

O,O,O-Trimethyl phosphorothioate

Cat. No. B087166
CAS RN: 152-18-1
M. Wt: 156.14 g/mol
InChI Key: XWSLYQXUTWUIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "O,O,O-Trimethyl phosphorothioate" and related compounds involves reactions that can produce different conformers with varying energies. Non-empirical computations showed that gauche and trans conformers are present, with a significant proportion of the gauche conformer being more stable. These findings are based on studies that utilized polarized basis sets for their computations, highlighting the compound's structural flexibility and the efficiency of synthesis methods (Katagi, 1990).

Molecular Structure Analysis

The molecular structure of "O,O,O-Trimethyl phosphorothioate" has been examined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the compound's conformational preferences and the electronic environment of the phosphorus atom, which is central to understanding its reactivity and interactions with other molecules (Eckstein & Jovin, 1983).

Chemical Reactions and Properties

"O,O,O-Trimethyl phosphorothioate" undergoes various chemical reactions, including interactions with DNA and enzymatic processes in biological systems. These interactions are crucial for understanding its behavior in the environment and potential impacts on living organisms. For instance, studies have shown that related compounds can intercalate with DNA, affecting its structure and function, which is significant for assessing the compound's safety and environmental persistence (Richardson & Imamura, 1985).

Physical Properties Analysis

The physical properties of "O,O,O-Trimethyl phosphorothioate," such as solubility, boiling point, and vapor pressure, are essential for determining its behavior in various environments. These properties influence the compound's distribution in air, water, and soil, affecting its availability for degradation or interaction with living organisms. While specific studies on these properties were not highlighted, they are typically investigated as part of environmental risk assessments for chemical compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and degradation pathways, are critical for understanding the environmental impact and safety of "O,O,O-Trimethyl phosphorothioate." Studies have shown that it can participate in reactions with atmospheric components, suggesting its potential for degradation in the environment. The kinetics of these reactions provide insights into the compound's atmospheric lifetime and its role in environmental chemistry (Goodman, Aschmann, Atkinson, & Winer, 1988).

Scientific Research Applications

  • Immunotoxic Effects : OOS is found to be immunotoxic at subtoxic doses in mice, specifically affecting humoral or cell-mediated immune responses without causing general toxic changes or altering serum cholinesterase levels. This indicates specific immunotoxic changes at doses of 5–10 mg/kg OOS (Devens et al., 1985).

  • In Vitro Effects on Cytotoxic T-Lymphocyte Responses : In vitro studies show that OOS and other organophosphorus compounds can block the generation of cytotoxic T-lymphocyte responses to alloantigen, highlighting its significant immunosuppressive potential (Rodgers et al., 1985).

  • Toxicity Mechanisms : OOS-induced lung toxicity involves covalent binding to lung tissue, glutathione depletion, and metabolic activation. This underlines the compound's capacity for causing pulmonary damage through biochemical interactions (Imamura & Hasegawa, 1984).

  • Pulmonary Morphological Changes : OOS causes significant morphological changes in rat lung bronchiolar epithelium. These findings are crucial for understanding the compound's pulmonary toxicity profile and its potential impact on lung tissue (Imamura et al., 1983).

  • Metabolic Studies : Studies on the metabolism of OOS in rats after administering toxic doses reveal insights into its metabolic pathways and the protective effect of its isomeric forms, which is crucial for understanding its toxicology and potential therapeutic applications (Gray & Fukuto, 1984).

  • Interaction with DNA : OOS shows the ability to unwind supercoiled DNA in a dose- and time-dependent manner, indicating potential genotoxic effects and interactions with genetic material (Richardson & Imamura, 1985).

  • Immunosuppression Mechanism : Investigations into the immune cell populations affected by OOS treatment suggest that macrophages are the most impacted. This understanding is pivotal for comprehending the immunosuppressive action of OOS (Rodgers et al., 1985).

  • Effects on Immune Response Systems : Subchronic treatment with OOS shows elevation in various immune parameters at low doses, affecting both macrophages and B cells. This highlights the compound's impact on immune response systems over prolonged exposure periods (Rodgers et al., 1985).

Safety And Hazards

O,O,O-Trimethyl phosphorothioate is classified as a dangerous substance . It is highly flammable and toxic if inhaled . It can cause damage to organs . Safety measures include avoiding heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .

Because there are currently no uses of O,O,O-Trimethyl phosphorothioate, the search for an efficient, inexpensive, and environmentally sound application of this material is extremely urgent .

properties

IUPAC Name

trimethoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSLYQXUTWUIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164927
Record name O,O,O-Trimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O,O-Trimethyl phosphorothioate

CAS RN

152-18-1
Record name O,O,O-Trimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,O-Trimethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,O-Trimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O,O-Trimethyl phosphorothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JRL96TGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O,O-Trimethyl phosphorothioate
Reactant of Route 2
O,O,O-Trimethyl phosphorothioate
Reactant of Route 3
Reactant of Route 3
O,O,O-Trimethyl phosphorothioate
Reactant of Route 4
O,O,O-Trimethyl phosphorothioate
Reactant of Route 5
O,O,O-Trimethyl phosphorothioate
Reactant of Route 6
O,O,O-Trimethyl phosphorothioate

Citations

For This Compound
85
Citations
R Atkinson, SM Aschmann, J Arey… - … science & technology, 1989 - ACS Publications
The products of the gas-phase reactions of the OH radical with (CH30) 3PS and (CH30) 2P (S) SCH3 have been investigated at room temperature and 1 atm air by gas chromatography …
Number of citations: 29 pubs.acs.org
J Gandy, T Imamura - Toxicology and applied pharmacology, 1987 - Elsevier
O,O,S-Trimethyl phosphorothioate (OOS-TMP), an impurity in many organophosphorus insecticides, causes pneumotoxicity in rats at low doses (20 mg/kg) resulting in increases in …
Number of citations: 6 www.sciencedirect.com
PS Hammond, SMA Badawy, RB March… - Pesticide Biochemistry …, 1982 - Elsevier
The toxicity and LD 50 of O,S,S-trimethyl phosphorodithioate were reexamined in the rat. Animals treated orally (single dose) with this compound exhibited early cholinergic signs …
Number of citations: 21 www.sciencedirect.com
PS Hammond, H Braunstein, JM Kennedy… - Pesticide Biochemistry …, 1982 - Elsevier
As preliminary probes to determine the mode of delayed toxic action of O,O,S-trimethyl phosphorothioate (I) in the rat, the effect of I on rat tissue and organs, and on blood, urine, and …
Number of citations: 32 www.sciencedirect.com
N Umetsu, NM Mallipudi, RF Toia… - Journal of Toxicology …, 1981 - Taylor & Francis
O,O,S‐Trimethyl phosphorothioate, an impurity in several technical organophosphorus insecticides, when administered orally to rats at single doses as low as 15 mg/kg caused delayed …
Number of citations: 79 www.tandfonline.com
X Chen, G Li, C Qian - Research on Chemical Intermediates, 2012 - Springer
Oxidization of O,O,O-trimethyl phosphorothioate to the corresponding oxo (P=O) compound is accomplished under mild conditions with hydrogen peroxide or ozone. Urea …
Number of citations: 1 link.springer.com
S Keadtisuke, TR Fukuto - Toxicology letters, 1987 - Elsevier
Administration of a single oral dose of 60 mg/kg O,O,S-trimethyl phosphorothioate (OOS-Me), a malathion impurity, resulted in a substantial increase in the amounts of amino acids …
Number of citations: 8 www.sciencedirect.com
MA Goodman, SM Aschmann, R Atkinson… - Archives of …, 1988 - Springer
The kinetics of the gas-phase reactions of the trimethyl phosphorothioates (CH 3 O) 3 PS, (CH 3 O) 2 P(S)SCH 3 , (CH 3 O) 2 P(O)SCH 3 and (CH 3 S) 2 P(O)OCH 3 with OH and NO 3 …
Number of citations: 41 link.springer.com
FAF Ali, TR Fukuto - … of Toxicology and Environmental Health, Part …, 1983 - Taylor & Francis
The effect of atropine, 2‐pyridine aldoxime methiodide (2‐PAM), and several O,O,O‐tri‐alkylphosphorothioates on poisoning of rats by a series of O,O‐dimethyl and O,O‐diethyl S‐alkyl …
Number of citations: 9 www.tandfonline.com
TR Fukuto - Journal of Environmental Science & Health Part B, 1983 - Taylor & Francis
… The purified sample was then adulterated with small increments of O^O^O-trimethyl phosphorothioate and the rat toxicities of the mixtures were evaluated. The results of this …
Number of citations: 11 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.